Cas no 221697-09-2 (Y1 receptor antagonist 1)

Y1 receptor antagonist 1 structure
Nome do Produto:Y1 receptor antagonist 1
Y1 receptor antagonist 1 Propriedades químicas e físicas
Nomes e Identificadores
-
- N-[(1R)-4-[(Aminoiminomethyl)amino]-1-[[[(1R)-1-(4-hydroxyphenyl)ethyl]amino]carbonyl]butyl]-α-phenylbenzeneacetamide
- Y1 receptor antagonist 1
- AKOS040733811
- 7NCK567YKQ
- DA-68753
- MS-29063
- N-((1R)-4-((AMINOIMINOMETHYL)AMINO)-1-((((1R)-1-(4-HYDROXYPHENYL)ETHYL)AMINO)CARBONYL)BUTYL)-.ALPHA.-PHENYLBENZENEACETAMIDE
- Ar-H040922 freebase
- (2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(1R)-1-(4-hydroxyphenyl)ethyl]pentanamide
- Benzeneacetamide, N-((1R)-4-((aminoiminomethyl)amino)-1-((((1R)-1-(4-hydroxyphenyl)ethyl)amino)carbonyl)butyl)-alpha-phenyl-
- UNII-7NCK567YKQ
- 221697-09-2
- HY-101704
- H 409-22
- BENZENEACETAMIDE, N-((1R)-4-((AMINOIMINOMETHYL)AMINO)-1-((((1R)-1-(4-HYDROXYPHENYL)ETHYL)AMINO)CARBONYL)BUTYL)-.ALPHA.-PHENYL-
- CS-7270
- N-((1R)-4-((Aminoiminomethyl)amino)-1-((((1R)-1-(4-hydroxyphenyl)ethyl)amino)carbonyl)butyl)-alpha-phenylbenzeneacetamide
- H-409/22
- SCHEMBL1593464
- (2R)-2-((2,2-Diphenylacetyl)amino)-5-guanidino-N-((1R)-1-(4-hydroxyphenyl)ethyl)pentanamide
-
- Inchi: InChI=1S/C28H33N5O3/c1-19(20-14-16-23(34)17-15-20)32-26(35)24(13-8-18-31-28(29)30)33-27(36)25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-7,9-12,14-17,19,24-25,34H,8,13,18H2,1H3,(H,32,35)(H,33,36)(H4,29,30,31)/t19-,24-/m1/s1
- Chave InChI: AOUQZUZEYSDMEZ-NTKDMRAZSA-N
- SMILES: O=C(N[C@@H](C(N[C@@H](C1=CC=C(O)C=C1)C)=O)CCCNC(N)=N)C(C2=CC=CC=C2)C3=CC=CC=C3
Propriedades Computadas
- Massa Exacta: 487.25833993g/mol
- Massa monoisotópica: 487.25833993g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 5
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 36
- Contagem de Ligações Rotativas: 11
- Complexidade: 688
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.9
- Superfície polar topológica: 143Ų
Y1 receptor antagonist 1 Informações de segurança
- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Y1 receptor antagonist 1 Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-101704-1mg |
Y1 receptor antagonist 1 |
221697-09-2 | 95.03% | 1mg |
¥4756 | 2023-08-31 | |
A2B Chem LLC | AX64146-1mg |
Y1 receptor antagonist 1 |
221697-09-2 | 99% | 1mg |
$464.00 | 2024-01-01 | |
ChemScence | CS-7270-1mg |
Y1 receptor antagonist 1 |
221697-09-2 | 99.69% | 1mg |
$429.0 | 2022-04-27 | |
MedChemExpress | HY-101704-1mg |
Y1 receptor antagonist 1 |
221697-09-2 | 95.03% | 1mg |
¥4756 | 2024-04-19 | |
eNovation Chemicals LLC | Y1249396-1mg |
Y1 receptor antagonist 1 |
221697-09-2 | 99% | 1mg |
$780 | 2024-06-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46132-1mg |
Y1 receptor antagonist 1 |
221697-09-2 | 98% | 1mg |
¥6151.00 | 2023-09-08 | |
1PlusChem | 1P01EOSY-1mg |
Y1 receptor antagonist 1 |
221697-09-2 | 99% | 1mg |
$528.00 | 2023-12-18 |
Y1 receptor antagonist 1 Literatura Relacionada
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:221697-09-2)Y1 receptor antagonist 1

Pureza:99%
Quantidade:1mg
Preço ($):1028.0